2-(1,3-Benzodioxol-5-yloxy)propanohydrazide
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Overview
Description
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The propanohydrazide moiety is attached to the benzodioxole ring through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with propanohydrazide under appropriate reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide linkage. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives of the benzodioxole ring.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yloxy)acetic acid
- 2-(1,3-Benzodioxol-5-yloxy)propanoic acid
- 2-(1,3-Benzodioxol-5-yloxy)ethanohydrazide
Uniqueness
2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is unique due to its specific structural features, including the presence of the benzodioxole ring and the propanohydrazide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBAAXZFAYBIAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397122 |
Source
|
Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588679-99-6 |
Source
|
Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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